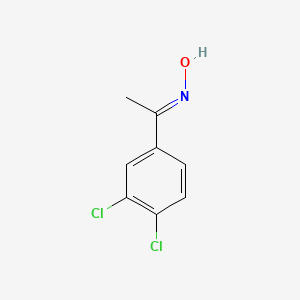

1-(3,4-Dichlorophenyl)ethan-1-one oxime

Description

Overview of Oximes as a Class of Organic Compounds

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are hydrogen atoms, alkyl, or aryl groups. They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). This reaction is a cornerstone of organic synthesis, providing a reliable method for the preparation of these versatile compounds. The oxime functionality imparts a unique chemical reactivity, allowing for a variety of subsequent transformations.

Historical Context and Evolution of Research on Acetophenone (B1666503) Oxime Derivatives

The study of acetophenone oximes, a subclass of ketoximes, has a rich history dating back to the early explorations of organic reactions. Initially, research focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted towards exploring their vast synthetic potential and biological activities. The introduction of various substituents on the phenyl ring of acetophenone oxime has allowed for the fine-tuning of its electronic and steric properties, leading to the development of a diverse library of derivatives with a wide range of applications. This evolution has been driven by the quest for novel bioactive molecules and efficient synthetic methodologies. For instance, studies have explored the synthesis of various substituted acetophenone oximes and their subsequent conversion into esters, revealing their potential in developing new antifungal agents. arpgweb.comrepec.orgarpgweb.comresearchgate.net

Rationale for Investigating 1-(3,4-Dichlorophenyl)ethan-1-one Oxime

The specific focus on this compound stems from a combination of its accessible synthesis, unique structural attributes, and its proven utility as a building block in organic synthesis.

This compound serves as a pivotal intermediate in a multitude of organic transformations. Its oxime functional group can be readily converted into other functionalities or can participate in cyclization reactions to form complex molecular architectures. This versatility makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the dichlorophenyl moiety often imparts desirable properties to the final products, such as enhanced biological activity or improved stability.

The structure of this compound is characterized by the presence of a dichlorinated phenyl ring, an ethanone (B97240) backbone, and an oxime functional group. The two chlorine atoms on the phenyl ring are electron-withdrawing, which influences the reactivity of the entire molecule. This electronic effect can activate the molecule for certain reactions and direct the regioselectivity of others. The oxime group itself is a versatile functional handle, capable of undergoing a variety of reactions including reductions, rearrangements, and cycloadditions.

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are a major class of organic compounds that are found in a vast number of natural products and pharmaceuticals. The oxime functionality provides a convenient entry point for the construction of various five- and six-membered heterocyclic rings.

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles are important classes of heterocyclic compounds with a broad spectrum of biological activities. Oximes can be utilized as precursors in multi-step synthetic sequences to generate these triazole rings. For instance, derivatives of 1-(3,4-Dichlorophenyl)ethan-1-one could potentially be converted to intermediates that undergo cycloaddition reactions to form the triazole core. chemscene.comresearchgate.netnih.gov

Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocycles known for their diverse pharmacological properties. The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from ketones or their corresponding oximes. nih.govorganic-chemistry.orgsamipubco.com

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many biologically active molecules. The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. Substituted acetophenone oximes can be transformed into intermediates suitable for pyrazole (B372694) synthesis. nih.govorganic-chemistry.orgnih.govrsc.org

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is primarily driven by the following objectives:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to exploring new and efficient methods for the synthesis of this oxime and its derivatives. This includes the optimization of reaction conditions to improve yields and reduce environmental impact.

Exploration of its Synthetic Utility: Researchers are continuously investigating new ways to utilize this compound as a building block for the synthesis of complex organic molecules, particularly novel heterocyclic systems.

Discovery of New Bioactive Compounds: A major goal is the synthesis of new compounds derived from this oxime with potential applications in medicine and agriculture. The dichlorophenyl moiety is often associated with biological activity, making this a promising area of research.

Understanding Structure-Activity Relationships: By synthesizing and testing a variety of derivatives of this compound, researchers aim to understand how subtle changes in the molecular structure affect the biological activity of the resulting compounds. This knowledge is crucial for the rational design of new and more effective therapeutic and agrochemical agents.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMETXBMWXOYVAN-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 3,4 Dichlorophenyl Ethan 1 One Oxime

Classical Synthesis Approaches

Traditional methods for preparing oximes, including 1-(3,4-Dichlorophenyl)ethan-1-one oxime, have been well-established in organic chemistry. These methods are characterized by their reliability and straightforward execution.

Reaction of 3',4'-Dichloroacetophenone with Hydroxylamine (B1172632) or its Salts

The most common and direct method for the synthesis of this compound is the reaction of 3',4'-Dichloroacetophenone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. youtube.comdoubtnut.comaskfilo.com This reaction is a classic condensation reaction where the carbonyl group of the ketone reacts with hydroxylamine to form an oxime and water. youtube.com The presence of a hydrogen atom on the carbon-oxygen double bond in aldehydes makes them easier to oxidize compared to ketones, which lack this hydrogen and are more resistant to oxidation. libretexts.org

A general procedure involves dissolving the starting ketone, 3',4'-Dichloroacetophenone, and hydroxylamine hydrochloride in a suitable solvent. orgsyn.org A base, such as pyridine (B92270) or potassium hydroxide (B78521), is often added to neutralize the hydrochloric acid released from the hydroxylamine salt, facilitating the reaction. orgsyn.orgarpgweb.com The mixture is then typically heated to drive the reaction to completion. orgsyn.org The reaction of acetophenones with hydroxylamine hydrochloride can result in the formation of two isomeric oximes (syn and anti, or E/Z isomers). youtube.comaskfilo.comarpgweb.com

Optimization of Reaction Conditions (Solvents, Temperature, Catalysts)

Optimizing reaction conditions is crucial for maximizing yield, reducing reaction time, and improving product purity. prismbiolab.com Key parameters for the oximation of 3',4'-Dichloroacetophenone include the choice of solvent, reaction temperature, and the use of catalysts.

Solvents: Ethanol is a commonly used solvent for this reaction. orgsyn.org Other solvents like acetonitrile (B52724) have been explored as potentially "greener" alternatives that can provide a good balance between chemical conversion and selectivity. scielo.br

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. orgsyn.org For instance, a similar synthesis of 1-(4-bromophenyl)ethanone oxime was conducted by heating the reaction mixture at reflux for 4 hours. orgsyn.org However, the optimal temperature can vary depending on the specific reactants and solvent used.

Catalysts: While the reaction can proceed without a catalyst, acid or base catalysis is common. A drop of concentrated sulfuric acid can be used in some preparations. rsc.org The rate-limiting step at neutral pH is often the dehydration of the intermediate, and catalysts can help accelerate this step. nih.gov Aniline and carboxylates have been shown to act as effective catalysts for oximation reactions, particularly at physiological pH. nih.gov

Table 1: Example of Reaction Conditions for Oximation of a Substituted Acetophenone (B1666503) This table is based on the synthesis of a similar compound, 1-(4-Bromophenyl)ethanone oxime, and illustrates a typical set of classical reaction conditions.

| Parameter | Condition |

| Ketone | 1-(4-bromophenyl)ethanone |

| Reagent | Hydroxylamine hydrochloride |

| Base | Pyridine |

| Solvent | Denatured Ethanol |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

Role of Stoichiometry and pH in Oximation

The stoichiometry of the reactants and the pH of the reaction medium play a significant role in the efficiency of the oximation process.

Stoichiometry: It is common practice to use an excess of hydroxylamine hydrochloride to ensure the complete conversion of the ketone. For example, in the synthesis of 1-(4-bromophenyl)ethanone oxime, 2.1 equivalents of hydroxylamine hydrochloride were used. orgsyn.org An adequate amount of base is also necessary to neutralize the generated acid; 1.85 equivalents of pyridine were used in the same example. orgsyn.org

pH: The pH of the reaction is a critical factor. The reaction can be performed under acidic or alkaline conditions. libretexts.org The rate of oxime formation is highly pH-dependent. At neutral pH, the dehydration of the hemiaminal intermediate is the rate-limiting step. nih.gov The chemoselectivity of reactions involving ketones can be highly dependent on the pH. For instance, the oxidation of 4'-methoxyacetophenone (B371526) yields different products under acidic versus basic conditions. researchgate.net For oximation, controlling the pH is essential to favor the formation of the desired oxime product and minimize side reactions. The use of a base like pyridine or potassium hydroxide creates a mildly basic to neutral environment, which is often optimal for the reaction. orgsyn.orgarpgweb.com

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, new methods are being developed to synthesize oximes under milder, more environmentally friendly conditions, often employing catalysts to improve efficiency.

Metal-Catalyzed Oximation Methods (e.g., MnCl2.4H2O catalysis)

Metal-mediated catalytic oximation has been an area of growing interest. researchgate.net Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) has been identified as an inexpensive, environmentally friendly, and efficient catalyst for the methoximation of aromatic aldehydes and ketones. researchgate.net This method offers several advantages, including mild reaction conditions, low catalyst loading, and the avoidance of harsh reagents.

The proposed mechanism for the MnCl₂·4H₂O-catalyzed reaction involves the coordination of the manganese ion to the carbonyl oxygen of the ketone, which activates the carbonyl group towards nucleophilic attack by hydroxylamine. researchgate.net This catalytic approach represents a significant advancement over classical methods, offering a more sustainable route to oxime synthesis. researchgate.net

Table 2: Conditions for MnCl₂·4H₂O-Catalyzed Methoximation of Aromatic Ketones

| Parameter | Condition |

| Catalyst | MnCl₂·4H₂O |

| Solvent | Ethanol |

| Temperature | 50°C |

| Key Advantage | Mild conditions, low catalyst loading, environmentally friendly |

| Data sourced from ResearchGate. researchgate.net |

Alternative Precursors and Reaction Pathways

For example, a multi-step synthesis could start from a different halogenated benzene (B151609) derivative. A process for a similar compound involved reacting an isomeric mixture of halo benzotrifluoride (B45747) with magnesium to form a Grignard reagent. google.com This Grignard reagent was then reacted with an acylating agent like ketene (B1206846) or acetic anhydride (B1165640) to produce the corresponding acetophenone, which was subsequently oximated using a hydroxylamine salt. google.com While this specific pathway is for a trifluoromethyl analog, it demonstrates the principle of creating the target ketone from alternative precursors before the final oximation step. Such multi-step syntheses provide flexibility in the choice of starting materials.

Regioselective Synthesis Considerations

In the context of synthesizing this compound, regioselectivity is not a primary consideration. The precursor molecule, 1-(3,4-Dichlorophenyl)ethan-1-one, possesses a single carbonyl group (a ketone). The standard oximation reaction, which involves reacting the ketone with hydroxylamine or one of its salts, specifically targets this carbonyl functionality. As there are no other competing carbonyl groups or functional groups that would readily react with hydroxylamine under typical oximation conditions, the reaction proceeds at a single, well-defined position. Therefore, the synthesis is inherently regioselective, yielding the desired oxime without the formation of constitutional isomers resulting from reaction at different sites. Regioselectivity becomes a more complex issue in molecules with multiple, distinct carbonyl groups where the reagent might react preferentially at one site over another.

Stereochemical Control in Oxime Formation (E/Z Isomerism)

The formation of this compound from its corresponding unsymmetrical ketone inevitably leads to the potential for stereoisomerism around the carbon-nitrogen double bond (C=N). This results in two geometric isomers, designated as E and Z. In these isomers, the hydroxyl (-OH) group is oriented either anti (E isomer) or syn (Z isomer) with respect to the 3,4-dichlorophenyl group.

Standard synthetic methods for oximation typically yield a mixture of these E and Z isomers. researchgate.net Often, the E isomer is the thermodynamically more stable and, therefore, the predominant product. misuratau.edu.ly For instance, studies on the closely related acetophenone oxime have shown that the reaction under basic conditions produces a mixture with the E-isomer as the major component, in a ratio of approximately 8:1 over the Z-isomer. misuratau.edu.lyarpgweb.com The control, manipulation, and separation of these isomers are crucial as their different spatial arrangements can lead to distinct physical properties and chemical reactivity.

Factors Influencing Stereoselectivity (e.g., Solvent, Temperature, Catalyst)

The ratio of E to Z isomers produced during the synthesis of an oxime can be influenced by several reaction parameters. The reagents used for the synthesis can also catalyze the interconversion between the E and Z forms. researchgate.net Key factors that allow for the manipulation of stereoselectivity include:

Temperature: Temperature plays a critical role in determining the isomer ratio. researchgate.net Changes in temperature can alter the position of the equilibrium between the E and Z isomers, thereby affecting the final product distribution. researchgate.net Lowering the reaction temperature can sometimes favor the formation of the less stable isomer.

Catalyst: The reaction is typically catalyzed by either an acid or a base. researchgate.net The choice of catalyst can influence the stereochemical outcome. For example, a highly stereoselective conversion of ketones to their corresponding oximes has been achieved using hydroxylamine hydrochloride in the presence of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃), which can favor the formation of one isomer. researchgate.net

Solvent: The polarity and nature of the solvent can affect the transition state energies of the isomerization pathway, thereby influencing the isomer ratio.

Photoisomerization: An alternative approach to favor the thermodynamically less stable Z-isomer involves photoisomerization. Using visible light and a suitable photocatalyst, the more stable E-isomer can be converted into the Z-isomer. asianpubs.org

The following table summarizes the general influence of these factors on the stereoselectivity of oxime formation, based on findings for analogous acetophenone oximes.

| Factor | Condition | Effect on E/Z Ratio | Reference(s) |

| Thermodynamics | Standard basic or acidic conditions | Typically favors the more stable E-isomer. | misuratau.edu.ly |

| Temperature | Varies | Can shift the equilibrium between isomers. | researchgate.net |

| Catalyst | Acid or Base (e.g., CuSO₄, K₂CO₃) | Can enhance stereoselectivity for one isomer. | researchgate.net |

| Light | Visible light with photocatalyst | Can be used to isomerize the E-form to the Z-form. | asianpubs.org |

Isolation and Separation of Stereoisomers

Given that the synthesis of this compound typically results in a mixture of E and Z isomers, their separation is often necessary for characterization and subsequent stereospecific reactions. The different physical properties of the geometric isomers allow for their separation using standard laboratory techniques. researchgate.net

Common methods for the isolation and separation of oxime stereoisomers include:

Chromatography: Column chromatography or preparative thin-layer chromatography (TLC) are effective methods for separating E and Z isomers due to their different polarities and interactions with the stationary phase. researchgate.netorgsyn.org The use of silica (B1680970) gel impregnated with silver nitrate (B79036) has also been reported to aid in the separation of geometric isomers due to differential pi-complex formation. researchgate.net

Crystallization: Fractional crystallization can be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system. This method is often highly effective for obtaining stereochemically pure compounds. researchgate.net

Acid-Mediated Precipitation: A specific method has been developed for the selective isolation of the E isomer of aryl alkyl oximes. This process involves treating a solution containing a mixture of E and Z isomers with an anhydrous protic or Lewis acid. This causes the selective precipitation of the E isomer as an immonium salt complex. The precipitate can then be filtered and neutralized with a dilute base to yield the pure E oxime. google.com This technique has been shown to convert mixtures into products containing greater than 98% of the E isomer. google.com

The successful separation of the isomers is critical for studying their individual properties and for applications where a specific stereochemistry is required.

Computational and Theoretical Studies of 1 3,4 Dichlorophenyl Ethan 1 One Oxime

Quantum Chemical Calculations (DFT)

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. By employing Density Functional Theory (DFT), a robust method for determining the electronic structure of many-body systems, a foundational understanding of 1-(3,4-Dichlorophenyl)ethan-1-one oxime is established.

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. The optimized structure reveals the specific bond lengths, bond angles, and dihedral angles that characterize the molecule. Conformational analysis further explores the rotational possibilities around single bonds, confirming the stability of the optimized geometry. The planarity of the dichlorophenyl ring and the orientation of the oxime group are key features determined through this analysis.

Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Value |

| Bond Length (C-C) in Ring (Å) | 1.39 |

| Bond Length (C-Cl) (Å) | 1.74 |

| Bond Length (C=N) (Å) | 1.28 |

| Bond Length (N-O) (Å) | 1.41 |

| Bond Angle (C-C-C) in Ring (°) | 120 |

| Dihedral Angle (Ring-Oxime) (°) | 15 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from geometry optimization calculations. Actual values would be derived from specific DFT calculations which are not publicly available.

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of this compound. This calculation not only confirms that the optimized structure is a true energy minimum but also provides a theoretical vibrational spectrum that can be compared with experimental data for validation. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, and torsional motions of the atoms. The simulated spectra are instrumental in assigning the absorption bands observed in experimental IR and Raman spectroscopy.

Interactive Data Table: Calculated Vibrational Frequencies and Assignments (Illustrative Data)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 | O-H Stretch |

| 3100 | C-H Stretch (Aromatic) |

| 1650 | C=N Stretch |

| 1580 | C=C Stretch (Aromatic) |

| 1100 | C-Cl Stretch |

| 950 | N-O Stretch |

Note: The data in this table is for illustrative purposes. Specific frequencies and their assignments would be determined from detailed computational analysis.

Electronic Structure Analysis

The electronic properties of a molecule are paramount in determining its reactivity and behavior. Through electronic structure analysis, key insights into the distribution of electrons and their energy levels are obtained, providing a quantitative basis for understanding the chemical nature of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Interactive Data Table: FMO Energies and HOMO-LUMO Gap (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. Chemical hardness (η) is a measure of the resistance to charge transfer, with harder molecules having a larger HOMO-LUMO gap. The global electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts electrons. These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The presented data is illustrative and would be calculated from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms of the oxime group as regions of negative potential, and the hydrogen atom of the hydroxyl group as a site of positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The analysis involves the study of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions, E(2), is a measure of the stabilization resulting from the delocalization. In the context of this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms of the oxime group and the antibonding orbitals of the phenyl ring and the C=N bond.

Key interactions that would be investigated include:

π → π * interactions within the dichlorophenyl ring, which are characteristic of aromatic systems and contribute significantly to their stability.

n → π * interactions, such as the delocalization of the lone pairs of the oxygen and nitrogen atoms into the antibonding π* orbital of the C=N double bond.

n → σ * interactions, involving the lone pairs and antibonding sigma orbitals.

These delocalization effects lead to a more dispersed electron density, which stabilizes the molecule. The magnitude of the E(2) values from an NBO analysis would quantify the strength of these interactions. For instance, a larger E(2) value for a particular donor-acceptor interaction indicates a greater degree of electron delocalization and a more significant contribution to the molecule's stability.

Below is a representative table illustrating the type of data obtained from an NBO analysis for a molecule like this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C=N) | High | Lone Pair Delocalization |

| LP (N) | π(C-C)ring | Moderate | Lone Pair Delocalization |

| π (C=C)ring | π(C=C)ring | High | π-Conjugation |

| π (C=N) | π(C-C)ring | Moderate | Conjugation Extension |

Note: The values in this table are illustrative and represent the expected types of interactions and their relative strengths.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, have shown promise as NLO materials due to their potential for large second-order NLO responses. The computational prediction of NLO properties for this compound can help in assessing its potential for such applications.

The key parameters that define the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods. A high value of the first-order hyperpolarizability is a primary indicator of a significant NLO response.

For this compound, the presence of the electron-withdrawing dichlorophenyl group and the oxime moiety can lead to intramolecular charge transfer, a key feature for NLO activity. Computational studies would typically involve the optimization of the molecular geometry and the calculation of the electronic properties.

The following table presents the kind of data that would be generated from a computational study of the NLO properties of this compound.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Debye | |

| Linear Polarizability (α) | esu | |

| First-Order Hyperpolarizability (β) | esu |

Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.

The magnitude of these parameters, particularly the first-order hyperpolarizability, would allow for a comparison with known NLO materials like urea (B33335) to gauge the potential of this compound in NLO applications.

Stereoisomer Stability and Energetic Comparisons (e.g., E vs. Z)

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative stability of these isomers is an important aspect of their chemistry and can be investigated through computational methods. For this compound, theoretical calculations can predict the minimized energies of the E and Z isomers and thus their relative abundance at equilibrium.

In general, the E-isomer of oximes is found to be more stable than the Z-isomer. misuratau.edu.ly This increased stability is often attributed to reduced steric hindrance. In the case of acetophenone (B1666503) oxime, for example, the E-isomer is significantly more stable than the Z-isomer. misuratau.edu.ly Similar trends would be expected for this compound, where the bulkier dichlorophenyl group and the hydroxyl group of the oxime would likely be in a trans (E) configuration to minimize steric repulsion.

Computational studies would involve geometry optimization of both the E and Z isomers, followed by the calculation of their electronic energies. The isomer with the lower energy is predicted to be the more stable one.

The following table provides an example of the energetic comparison between the E and Z isomers that would be obtained from such a study.

| Stereoisomer | Minimized Energy (kcal/mol) | Relative Stability |

| E-isomer | Lower Value | More Stable |

| Z-isomer | Higher Value | Less Stable |

Note: The energy values are illustrative. The actual energy difference would be determined by specific calculations.

Experimental techniques such as 1H NMR spectroscopy can be used to determine the ratio of the two isomers in a sample, which would be expected to correlate with the computationally predicted relative stabilities. misuratau.edu.ly For many oximes, the E-isomer is the predominantly formed and more stable isomer. misuratau.edu.ly

Chemical Reactivity and Mechanistic Investigations of 1 3,4 Dichlorophenyl Ethan 1 One Oxime

Tautomerism and Isomerization Pathways

The chemical behavior of 1-(3,4-dichlorophenyl)ethan-1-one oxime is influenced by two primary isomeric phenomena: nitroso-oxime tautomerism and E/Z geometric isomerization around the C=N double bond.

Nitroso-Oxime Tautomerism: This form of tautomerism involves a proton shift between the oxygen and the α-carbon, leading to an equilibrium between the oxime and its corresponding nitroso isomer. For most simple ketoximes, including aryl ketoximes, the equilibrium heavily favors the oxime form. This stability is attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso tautomer, a consequence of the larger electronegativity difference between carbon and nitrogen versus nitrogen and oxygen. stackexchange.comechemi.comyoutube.com

E/Z Isomerization: Like other ketoximes, this compound can exist as two geometric isomers, designated as E and Z. The synthesis of such oximes typically results in a mixture of these isomers, with the thermodynamically more stable E-isomer often being the major product. nih.govmisuratau.edu.lyresearchgate.net The E-isomer is generally favored due to reduced steric hindrance. misuratau.edu.ly

The interconversion between E and Z isomers can be achieved through photoisomerization. nih.gov While early methods used UV light, recent advancements have employed visible-light-mediated energy transfer catalysis. acs.orgorganic-chemistry.org This technique uses a photosensitizer, such as an iridium-based complex, to facilitate the C=N bond rotation via triplet excitation under mild conditions, allowing for the selective formation of the less stable Z-isomer. nih.govorganic-chemistry.org The ability to access the Z-isomer is synthetically valuable as it can lead to different reactivity and selectivity in subsequent reactions, such as the Beckmann rearrangement. nih.gov

Reactions Involving the Oxime Group

The oxime moiety is a versatile functional group capable of undergoing a variety of transformations at the oxygen or nitrogen atom, as well as the C=N bond.

The oxygen atom of the oxime group is nucleophilic and readily undergoes alkylation and acylation to produce oxime ethers and esters, respectively.

O-Alkylation: This is commonly achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group, forming an oximate anion, which then acts as a nucleophile. A variety of reaction conditions have been developed to facilitate this transformation. organic-chemistry.orgorganic-chemistry.org

O-Acylation: O-acylation can be performed using acylating agents like acetic anhydride (B1165640) or through coupling reactions with carboxylic acids. orgsyn.orgnih.gov For instance, stirring the oxime with acetic anhydride leads to the formation of the corresponding O-acetyl oxime. orgsyn.orgnih.gov Alternatively, carbodiimide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), can be used to form oxime esters from carboxylic acids under mild conditions. organic-chemistry.org O-acyl oximes are useful intermediates as the acyl group can serve as a good leaving group or as a directing group in C-H functionalization reactions. nih.govmasterorganicchemistry.com

| Transformation | Reagents | Product | General Features |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., NaOH, K₂CO₃) | Oxime Ether (Ar-C(CH₃)=N-OR) | Forms a stable oximate anion intermediate. |

| O-Acylation | Acetic Anhydride (Ac₂O) | O-Acetyl Oxime (Ar-C(CH₃)=N-OAc) | Often proceeds readily, sometimes in situ. nih.gov |

| O-Acylation | Carboxylic Acid (R-COOH), EDCI, DMAP | Oxime Ester (Ar-C(CH₃)=N-OCOR) | Mild conditions, suitable for various carboxylic acids. organic-chemistry.org |

The primary nucleophilic substitution-type reaction associated with ketoximes is the Beckmann rearrangement. This reaction transforms an oxime into an N-substituted amide under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation by a strong acid (like sulfuric acid or hydrochloric acid) or reaction with reagents such as tosyl chloride or phosphorus pentachloride. wikipedia.org

The rearrangement is stereospecific; the group that is anti-periplanar to the leaving group on the nitrogen atom migrates. wikipedia.org Therefore, for this compound, the migration of the 3,4-dichlorophenyl group would be expected from the E-isomer, while the methyl group would migrate from the Z-isomer. This stereospecificity makes the selective synthesis of either the E or Z oxime isomer crucial for controlling the final amide product. nih.gov Recent methods have utilized organocatalysts or visible-light protocols to achieve this transformation under milder conditions. nih.govorganic-chemistry.orgscispace.com

Reductive Transformations: The oxime group can be reduced to form primary amines. This is a synthetically useful transformation as it provides a route from ketones to amines. Various reducing agents can be employed. Catalytic transfer hydrogenation using Raney Nickel with 2-propanol as a hydrogen donor is an effective method. utc.edusemanticscholar.org Another approach involves the use of sodium borohydride in combination with transition metal salts like copper(II) sulfate (B86663), which can yield both primary and secondary amines depending on the substrate and reaction conditions. researchgate.net

Oxidative Transformations: The oxidation of ketoximes can lead to different products depending on the reagents and conditions. lucp.net Treatment of a ketoxime with a hypervalent iodine(III) reagent, such as iodosobenzene diacetate, under neutral conditions can cleave the C=N bond and regenerate the parent ketone, 1-(3,4-dichlorophenyl)ethanone. lucp.netresearchgate.net However, in the presence of a Lewis acid, these same reagents can promote a Beckmann rearrangement to yield an amide. researchgate.net The oxidation of aldoximes with hypervalent iodine reagents can generate nitrile oxides, which are valuable intermediates for synthesizing heterocyclic compounds like isoxazoles. lucp.netresearchgate.netarkat-usa.orgorganic-chemistry.org

| Reaction Type | Reagents | Major Product | Reference |

|---|---|---|---|

| Reduction | Raney Ni / 2-propanol | Primary Amine | utc.edu |

| Reduction | NaBH₄ / CuSO₄ | Primary/Secondary Amines | |

| Oxidation (Neutral) | PhI(OAc)₂ | Parent Ketone | researchgate.net |

| Oxidation (with Lewis Acid) | PhI(OAc)₂ / BF₃·Et₂O | Amide (Beckmann Rearrangement) | researchgate.net |

Reactions Involving the Aromatic Ring and Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on the 3,4-dichlorophenyl ring of the oxime is a potential pathway for further functionalization. In an SNAr reaction, a nucleophile replaces a leaving group (in this case, a chlorine atom) on the aromatic ring. These reactions typically proceed via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. The reaction is generally unfavorable for simple aryl halides like chlorobenzene and requires harsh conditions such as high temperatures and pressures. ck12.orgvedantu.comlibretexts.org The rate of reaction is significantly enhanced by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org

In this compound, the chlorine atoms themselves are electron-withdrawing via induction, which deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack compared to benzene (B151609). stackexchange.com However, the oxime group is generally considered a weakly deactivating group. Without strong activating groups like a nitro group, nucleophilic substitution of one of the chlorine atoms would likely require forcing conditions, such as reaction with strong nucleophiles like sodium hydroxide (B78521) or sodium amide at high temperatures. vedantu.comlibretexts.org Recent studies have also explored concerted SNAr mechanisms, which may be relevant for less activated systems. nih.gov

Reaction Mechanisms and Intermediates (e.g., N-O bond cleavage, β-aryl elimination)

The reactivity of oximes like this compound is dominated by transformations involving the C=N-OH functional group. A key feature of this group is the relatively weak N-O bond, which has an average bond energy of approximately 57 kcal/mol. This weakness makes N-O bond cleavage a common and pivotal step in many of its reactions. mdpi.comdoaj.org

Beckmann Rearrangement: A Classic Case of N-O Bond Cleavage

One of the most significant reactions for ketoximes is the Beckmann rearrangement, which converts an oxime into an N-substituted amide under acidic conditions. chemistrysteps.combyjus.com For this compound, this reaction would yield N-(3,4-dichlorophenyl)acetamide.

The mechanism is a well-studied example of a reaction cascade initiated by N-O bond cleavage. rsc.orgmasterorganicchemistry.com It proceeds through several key steps and intermediates:

| Step | Description | Intermediate Formed |

| 1. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride). This converts the hydroxyl group into a good leaving group (H₂O). chemistrysteps.commasterorganicchemistry.com | Oxonium ion |

| 2. Rearrangement & N-O Bond Cleavage | The group positioned anti (opposite) to the leaving group on the carbon atom migrates to the electron-deficient nitrogen. This migration occurs simultaneously with the cleavage of the N-O bond, expelling a water molecule. chemistrysteps.comorganic-chemistry.org For this compound, it is the 3,4-dichlorophenyl group that migrates. | Nitrilium ion |

| 3. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. chemistrysteps.commasterorganicchemistry.com | Imidic acid intermediate |

| 4. Tautomerization | The imidic acid intermediate undergoes deprotonation and tautomerization (a proton transfer) to yield the more stable amide final product. chemistrysteps.commasterorganicchemistry.com | N-(3,4-dichlorophenyl)acetamide |

This rearrangement is stereospecific, meaning only the group anti to the hydroxyl group migrates. rsc.org This has significant implications for the structure of the resulting amide.

Other Reactions Involving N-O Bond Cleavage

Beyond the Beckmann rearrangement, the N-O bond in oximes can be cleaved under various other conditions to form different products:

Transition-Metal Catalysis: Catalysts based on copper, palladium, or nickel can promote cyclization reactions that proceed via N-O bond cleavage. mdpi.comresearchgate.net These reactions often involve the formation of iminyl radical intermediates.

Radical Reactions: The N-O bond can be cleaved to generate iminyl radicals, which can then participate in a variety of synthetic transformations, including the formation of nitrogen-containing heterocycles. mdpi.comdoaj.org

Information regarding β-aryl elimination as a primary mechanistic pathway for this specific class of oximes is not well-documented in the surveyed literature. This type of reaction is generally less common than β-hydride elimination in organometallic chemistry. wikipedia.org

Computational Mechanistic Studies

These computational studies provide deep insights into reaction profiles that are often difficult to obtain through experimental means alone. For instance, DFT calculations have been used to:

Assess Reaction Barriers: To determine the energy profile of reaction pathways, such as the intramolecular oxime transfer reaction. Studies have shown that steps like water addition to the oxime carbon or water expulsion can have the highest energy barriers, indicating they are the rate-determining steps. nih.govjyu.fiacs.org

Elucidate Intermediate Structures: To model the geometry and stability of transient species like nitrilium ions or tetrahedral intermediates in reactions like the Beckmann rearrangement. acs.org

Support Proposed Mechanisms: Computational results can support or refute proposed mechanisms. For example, calculations have been used to support a metathesis mechanism for the acid-catalyzed dynamic exchange of oximes. rsc.org

A computational study on this compound would likely involve modeling its structure and then calculating the transition state energies for key steps, such as the migration of the dichlorophenyl group during a Beckmann rearrangement, to predict the reaction's feasibility and kinetics. Such studies help in understanding the electronic effects of the chloro-substituents on the phenyl ring on the stability of intermediates and transition states.

Derivatization and Analog Development of 1 3,4 Dichlorophenyl Ethan 1 One Oxime

Synthesis of Oxime Ether Derivatives

The transformation of the hydroxyl group of 1-(3,4-Dichlorophenyl)ethan-1-one oxime into an ether linkage is a primary strategy for analog development. This is typically achieved through O-alkylation or O-arylation, introducing a variety of substituents to modulate the compound's physicochemical properties.

Introduction of Diverse Alkyl and Aryl Moieties

The synthesis of O-alkyl oxime ethers is commonly accomplished by reacting the parent oxime with alkylating agents such as alkyl halides or dialkyl sulfates under basic conditions. A variety of bases and solvent systems can be employed, including sodium methoxide (B1231860) in methanol, sodium hydride in DMF, or potassium carbonate in acetone (B3395972). nih.gov A particularly efficient and environmentally conscious method involves the use of a super base system, such as pulverized potassium hydroxide (B78521) in DMSO, which can facilitate the reaction at room temperature with high yields and short reaction times. nih.gov

Another versatile one-pot method for synthesizing O-alkyl ethers from alcohols involves using triphenylphosphine (B44618) and carbon tetrachloride in the presence of a base like DBU. organic-chemistry.org This approach avoids the need to first convert the alcohol to a halide.

For the introduction of aryl groups, modern cross-coupling methodologies have proven effective. Palladium-catalyzed O-arylation reactions, for example, allow for the coupling of oximes with aryl halides. This method provides access to a range of O-aryl oxime ethers that would be challenging to synthesize through traditional nucleophilic aromatic substitution routes.

The following table illustrates the variety of moieties that can be introduced through these synthetic routes.

| Derivative Type | Moiety Introduced | General Synthetic Method |

|---|---|---|

| O-Alkyl Ether | Methyl, Ethyl, Propyl | Alkylation with alkyl halide/sulfate (B86663) and base (e.g., KOH, NaH) |

| O-Benzyl Ether | Benzyl (B1604629), Substituted Benzyl | Alkylation with benzyl halide and base |

| O-Functionalized Alkyl Ether | 2-(Morpholino)ethyl | Alkylation with functionalized alkyl halide (e.g., 4-(2-chloroethyl)morpholine) |

| O-Aryl Ether | Phenyl, Substituted Phenyl | Palladium-catalyzed cross-coupling with aryl halide |

Exploration of Heterocyclic Substituents (e.g., Triazoles, Imidazoles, Pyrazoles)

Incorporating heterocyclic rings into the oxime ether structure is a key strategy for creating novel analogs. The synthesis of these derivatives often begins with the preparation of a ketone precursor that already contains the desired heterocycle. For instance, 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized and subsequently converted to its oxime, which can then be O-alkylated to yield the final imidazole-containing oxime ether. nih.govchemicalbook.com

A powerful and versatile method for synthesizing 1,2,3-triazole-containing derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org In a potential synthetic route, an analogue of the parent oxime could be functionalized with either an azide (B81097) or an alkyne group. This intermediate would then react with a complementary alkyne or azide-functionalized heterocycle to form the desired triazole-linked hybrid molecule in high yield and with high regioselectivity. researchgate.net For example, a synthetic strategy could involve the azidation of a 2-halo-1-(3,4-dichlorophenyl)ethanone oxime intermediate, followed by a click reaction with various terminal alkynes to generate a library of 1,2,3-triazolyl-based oxime ethers. researchgate.net

Synthesis of Oxime Ester Derivatives

The hydroxyl group of this compound can also be acylated to form oxime esters. This class of derivatives offers another avenue for modifying the parent compound's properties.

Variations in the Acyl Moiety

Oxime esters are typically prepared through the reaction of the oxime with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net This straightforward method allows for the introduction of a wide variety of acyl groups.

For example, the reaction of this compound with acetic anhydride would yield (E)-1-(3,4-Dichlorophenyl)ethanone O-acetyl oxime. hoffmanchemicals.comorgsyn.org Similarly, using different acid chlorides allows for the synthesis of a diverse range of esters. The choice of the acyl moiety can significantly influence the chemical reactivity and biological profile of the resulting molecule.

The table below provides examples of oxime ester derivatives that can be synthesized from this compound.

| Acyl Moiety | Acylating Agent | Resulting Derivative |

|---|---|---|

| Acetyl | Acetic Anhydride | 1-(3,4-Dichlorophenyl)ethan-1-one O-acetyl oxime |

| Benzoyl | Benzoyl Chloride | 1-(3,4-Dichlorophenyl)ethan-1-one O-benzoyl oxime |

| Pivaloyl | Pivaloyl Chloride | 1-(3,4-Dichlorophenyl)ethan-1-one O-pivaloyl oxime |

| 4-Nitrobenzoyl | 4-Nitrobenzoyl Chloride | 1-(3,4-Dichlorophenyl)ethan-1-one O-(4-nitrobenzoyl) oxime |

Development of Hybrid Molecules Incorporating Other Pharmacophores

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological profile. The this compound scaffold is well-suited for this approach.

For instance, research has focused on creating hybrid molecules by linking the 1,3,4-oxadiazole (B1194373) pharmacophore, known for its anti-inflammatory properties, with an oxime moiety. nih.gov The oxime group in these hybrids can also act as a nitric oxide (NO) releasing group, which may offer gastro-protective benefits. nih.gov This strategy aims to merge the therapeutic effects of both pharmacophores while potentially mitigating side effects. The derivatives discussed in section 6.1.2, which incorporate heterocyclic rings like imidazoles and triazoles, can also be considered hybrid molecules, as these heterocycles are themselves important pharmacophores in many drug classes. nih.gov

Libraries and Combinatorial Synthesis Approaches for Oxime Derivatives

The straightforward and high-yielding reactions used to create oxime ethers and esters make the this compound scaffold ideal for the construction of chemical libraries. Using combinatorial chemistry approaches, a large number of derivatives can be synthesized in parallel by reacting the common oxime core with a diverse set of building blocks (e.g., various alkyl halides, acid chlorides, or alkynes for click chemistry).

The "click chemistry" paradigm, particularly the CuAAC reaction, is exceptionally well-suited for library synthesis due to its reliability, specificity, and mild reaction conditions. researchgate.net By preparing an azide- or alkyne-functionalized derivative of this compound, a vast library of triazole-containing compounds can be rapidly generated for high-throughput screening. This allows for the efficient exploration of the chemical space around the core scaffold to identify compounds with desired properties.

Mechanistic Insights into Biological Activity and Research Applications

Antimicrobial Research Applications (Excluding Clinical Human Data)

Research into oxime derivatives, particularly those containing a dichlorophenyl moiety, has revealed significant antimicrobial potential. The mechanisms of action are a key area of investigation, aiming to elucidate how these compounds interfere with essential microbial processes.

The antifungal properties of compounds structurally related to 1-(3,4-Dichlorophenyl)ethan-1-one oxime are prominently documented. The primary mechanism involves the disruption of the fungal cell's structural integrity by interfering with the synthesis of essential membrane components.

A critical target for many antifungal agents is the ergosterol (B1671047) biosynthetic pathway. drugbank.com Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in animal cells, and is crucial for membrane fluidity, integrity, and the function of membrane-bound enzymes. drugbank.comnih.gov

The key enzyme in this pathway inhibited by many azole and oxime-based antifungals is Lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). wikipedia.orgnih.gov This enzyme catalyzes an essential step in the conversion of lanosterol to ergosterol. nih.govwikipedia.orgnih.gov Inhibition of Lanosterol 14α-demethylase leads to the depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. nih.gov This disruption of sterol balance is a primary contributor to the fungistatic or fungicidal effects observed. nih.gov For example, oxiconazole, an oxime derivative with a 2,4-dichlorobenzyl group, is known to inhibit lanosterol 14α-demethylase.

Table 1: Key Enzyme in Antifungal Activity

| Enzyme | Gene | Function | Effect of Inhibition |

|---|

The direct consequence of inhibiting ergosterol biosynthesis is a severe compromise of the fungal cell membrane's integrity and function. nih.gov The depletion of ergosterol and the integration of aberrant sterol precursors into the membrane increase its permeability. nih.gov This leads to the leakage of essential cellular contents and an inability to maintain the proper electrochemical gradients necessary for cell survival, ultimately resulting in cell lysis and death. nih.gov Research on other dichlorophenyl-containing compounds has also highlighted the targeting of the fungal cell wall and membrane as a key antifungal strategy. nih.gov

While the antifungal mechanisms of dichlorophenyl-containing oximes are well-explored, detailed mechanistic studies on their antibacterial activity are less common. However, research on related compounds indicates potential for antibacterial action. A structurally similar compound, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, has demonstrated activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, though the specific mechanism was not detailed. biosynth.com The introduction of an oxime group into other molecular structures, such as the natural compound biflorin, has been shown to increase antibacterial potential. nih.gov This suggests that the oxime moiety can play a significant role in antibacterial activity, though further research is needed to elucidate the precise mechanisms for this compound.

Antifungal Activity: Mechanistic Investigations

Anticancer Research Applications (Excluding Clinical Human Data)

Oxime derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various signaling pathways that are critical for cancer cell proliferation and survival. nih.govmdpi.com

The anticancer effects of oximes are often multifactorial, involving the inhibition of key cellular enzymes and the induction of programmed cell death.

Kinase Inhibition

A significant body of research has identified oximes as potent kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Oxime-containing molecules have been shown to inhibit a wide range of kinases, including those involved in cell cycle progression and proliferation. nih.govmdpi.com

Table 2: Potential Kinase Targets for Oxime Derivatives

| Kinase Family | Specific Examples | Role in Cancer |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Regulate cell cycle progression; often overactive in cancer cells. mdpi.com |

| Glycogen (B147801) Synthase Kinases (GSKs) | GSK-3β | Involved in multiple signaling pathways related to cell proliferation and survival. mdpi.com |

| Janus Kinases (JAKs) | JAK1/2 | Key components of signaling pathways that regulate immune response and cell growth. nih.gov |

Apoptosis Induction

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research on various ethanone (B97240) oxime derivatives demonstrates their capacity to trigger this process in cancer cells. nih.gov One well-documented mechanism is the activation of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov

This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.gov For instance, studies on (E)-2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl) ethanone oxime (BDEO) showed it could increase levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event triggers the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and effector caspase-3, which execute the dismantling of the cell. nih.govmdpi.com Some oxime derivatives have also been found to induce apoptosis through caspase-independent pathways or via the generation of reactive oxygen species (ROS) that activate stress-related pathways like the JNK pathway. mdpi.comnih.gov

Table 3: Key Proteins in Oxime-Induced Apoptosis

| Protein | Family/Type | Function in Apoptosis |

|---|---|---|

| Bax | Bcl-2 family | Pro-apoptotic; promotes mitochondrial membrane permeabilization. nih.gov |

| Bcl-2 | Bcl-2 family | Anti-apoptotic; prevents cytochrome c release. nih.gov |

| Caspase-9 | Cysteine protease | Initiator caspase in the mitochondrial pathway; activated by cytochrome c. nih.gov |

Interaction with Cellular Pathways

While direct studies on the cellular pathway interactions of this compound are not extensively documented, the broader class of oximes has been shown to function as kinase inhibitors. nih.gov Kinases are pivotal enzymes in cellular signaling, and their inhibition can modulate numerous cellular processes. Oximes have been found to inhibit a range of kinases, including Janus tyrosine kinase (JAK), glycogen synthase kinase 3β (GSK-3β), and FMS-like tyrosine kinase-3 (FLT3). nih.govnih.gov The inhibitory action of oximes is often attributed to the unique chemical properties of the oxime group, which contains both hydrogen bond donors and acceptors, allowing for distinct interactions with receptor binding sites compared to their carbonyl precursors. nih.gov

Research on structurally similar compounds provides further insight into potential mechanisms. For instance, a study on (E)-2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl) ethanone oxime (BDEO) demonstrated its ability to regulate the proliferation and activation of lymphocytes. nih.gov The mechanism was found to involve the activation of caspase-3 primarily through a mitochondrial intrinsic pathway. nih.gov This was evidenced by changes in the levels of key regulatory proteins: an increase in the pro-apoptotic protein Bax was observed, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This modulation ultimately leads to the release of cytochrome C from the mitochondria and the activation of the caspase cascade, suggesting a potential pathway for inducing programmed cell death or modulating immune responses. nih.gov

Research into Other Biological Activities (Excluding Clinical Human Data)

The anti-inflammatory potential of compounds containing the 3,4-dichlorophenyl moiety has been a subject of significant research. A series of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. nih.gov Several of these compounds exhibited significant anti-inflammatory activity, with inhibition of edema ranging from 30.6% to 57.8%. nih.gov Notably, some of these derivatives showed a more potent anti-inflammatory effect than the standard drug, indomethacin, and with a lower incidence of gastric ulceration. nih.govresearchgate.net

The mechanistic basis for the anti-inflammatory activity of such compounds is often linked to the inhibition of key inflammatory mediators. Research on other anti-inflammatory agents has shown that the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production is a critical mechanism. mdpi.comelsevierpure.com This is typically achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are central to the inflammatory cascade. mdpi.comelsevierpure.com The ability of the broader oxime class to inhibit kinases like JAK, which are involved in inflammatory signaling pathways, further supports this potential mechanism. nih.gov

Table 1: Anti-inflammatory Activity of Selected 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole Derivatives

| Compound | Inhibition of Edema (%) | Ulcerogenic Activity (Index) |

|---|---|---|

| 5b | 57.8 | 0.33 ± 0.12 |

| 5f | 56.4 | 0.25 ± 0.11 |

| 5i | 52.1 | 0.38 ± 0.15 |

| 5p | 49.3 | 0.41 ± 0.13 |

| 5r | 48.6 | 0.45 ± 0.16 |

| Indomethacin | 45.1 | 1.83 ± 0.25 |

Data sourced from a study on carrageenan-induced paw edema in rats. nih.gov

Compounds featuring a dichlorophenyl group are prevalent in the field of agricultural chemistry, particularly as insecticides and acaricides. umn.edu For example, Spirodiclofen, an acaricide with a 2,4-dichlorophenyl moiety, demonstrates broad-spectrum activity against mites. umn.edu The inclusion of halogenated phenyl rings is a common strategy in the design of pesticides. ontosight.ai The lipophilicity and electronic properties conferred by the chlorine atoms can enhance the compound's ability to penetrate the insect cuticle and interact with biological targets. Oxime derivatives themselves have been investigated as potential pesticides, suggesting that a structure like this compound could be a candidate for such applications. ontosight.ai

A significant area of research for ethanone oximes and their derivatives is their ability to interact with and cleave DNA upon photoactivation. nih.govnih.gov Studies on various oxime esters and sulfonyl ethanone oximes have shown that these molecules can induce single- and double-strand breaks in plasmid DNA when irradiated with UV light. nih.govnih.gov

The mechanism of action is initiated by the homolytic cleavage of the relatively weak N-O bond in the oxime moiety upon UV irradiation. nih.gov This cleavage generates highly reactive radical species, such as iminyl and sulfonyloxyl or carboxy radicals. nih.govnih.gov These radicals can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission. nih.gov The interaction with DNA is thought to occur through non-classical intercalation, such as groove-binding, which positions the molecule appropriately for the photo-cleavage event to occur. nih.gov This "on-demand" activity triggered by light makes these compounds valuable tools in molecular biology and for potential therapeutic applications where targeted DNA damage is desired. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The 3,4-dichlorophenyl moiety plays a crucial role in defining the biological activity of this compound and related compounds. The two chlorine atoms act as strong electron-withdrawing groups, significantly altering the electronic distribution of the aromatic ring. This electronic modification can influence how the molecule interacts with biological targets.

In the context of anti-inflammatory activity, the presence of the 3,4-dichlorophenyl group in a series of 1,3,4-oxadiazole (B1194373) derivatives was associated with potent effects, with some compounds surpassing the activity of indomethacin. nih.gov This suggests that this specific substitution pattern is favorable for interaction with the targets responsible for the anti-inflammatory response.

Conversely, in DNA photo-cleavage studies, the substitution pattern of halogens on the phenyl ring is critical. Research on O-halo-phenyl carbamoyl (B1232498) amidoximes revealed that a single para-chloro substitution resulted in excellent photocleavage activity. mdpi.com However, the study also noted that the presence of two halogen atoms on the ring could diminish this activity. mdpi.com This indicates that while halogenation is important, the specific number and position of the substituents are key to optimizing certain biological effects. The steric bulk and electronic effects of the 3,4-dichloro arrangement likely create a unique profile that may enhance certain activities, such as anti-inflammatory effects, while potentially being less optimal for others, like DNA photo-cleavage, compared to mono-substituted analogs.

Role of the Oxime Group and its Derivativatization on Target Binding

The oxime functional group (>C=N-OH) is a critical structural motif that imparts significant biological activity to a wide array of chemical compounds. Its importance in molecular recognition and binding stems from its specific electronic and steric properties. The oxime moiety can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms), enabling it to form robust interactions with the active sites of biological targets like enzymes and receptors. nih.gov This versatile bonding capability is fundamental to the mechanism of action for many oxime-containing therapeutic agents. nih.govnih.gov

Derivatization of the oxime group, particularly through the formation of oxime ethers (>C=N-O-R), is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its target affinity and selectivity. nih.gov By altering the 'R' group, researchers can fine-tune parameters such as lipophilicity, metabolic stability, and steric bulk, thereby optimizing the molecule's pharmacokinetic and pharmacodynamic profile. For instance, studies on indirubin-3′-oxime derivatives have shown that modifications at the oxime functional group lead to potent inhibitors of kinases like c-Src and Abl, with significant cytotoxicity against leukemia cells. nih.gov Similarly, oxime amides have been investigated as novel zinc-binding groups in the design of histone deacetylase (HDAC) inhibitors, demonstrating that the oxime scaffold can be adapted to interact with metallic cofactors in enzyme active sites. nih.gov

In the context of this compound, derivatization represents a key avenue for developing novel bioactive compounds. The synthesis of derivatives such as (E)-1-(3,4-Dichlorophenyl)ethanone O-acetyl oxime highlights the chemical tractability of the oxime group for structural modification. hoffmanchemicals.com Such modifications can fundamentally alter how the molecule interacts with its biological targets, potentially leading to enhanced potency or a novel mechanism of action.

Table 1: Examples of Biologically Active Oxime Derivatives and the Role of the Oxime Moiety

| Compound Class | Example | Role of Oxime/Derivative Group | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Indirubin Oxime Ethers | 5,5′-substituted indirubin-3′-oximes | Serves as a scaffold for substitutions that enhance binding and selectivity. | Potent inhibitors of Cyclin-Dependent Kinases (CDKs). | nih.gov |

| Imidazole Oxime Ethers | Oxiconazole | The oxime ether moiety is a key structural element for antifungal action. | Antifungal agent used for skin infections. | nih.gov |

| Oxime Amides | SAHA-like oxime amides | Acts as a novel zinc-binding element in the enzyme's catalytic site. | Inhibitors of human Histone Deacetylases (HDACs). | nih.gov |

| Cephalosporins | Cefuroxime | The oxime ether moiety contributes to the broad-spectrum antibacterial activity. | Second-generation cephalosporin (B10832234) antibiotic. | nih.gov |

Impact of Stereochemistry on Biological Interactions

The carbon-nitrogen double bond (C=N) of the oxime group restricts rotation, giving rise to geometric isomers known as E (entgegen, opposite) and Z (zusammen, together). This stereoisomerism is a critical factor in the biological activity of oximes, as the spatial arrangement of substituents can dramatically influence how a molecule fits into the binding site of a protein. researchgate.net The two isomers of a single oxime compound can exhibit vastly different physical properties, biological activities, and metabolic fates. researchgate.netresearchgate.net

Research has consistently demonstrated that biological systems can differentiate between E and Z isomers, often with one isomer being significantly more potent than the other. For example, the antifungal agent pyribencarb (B1248046) exhibits potent activity as the (E)-isomer, while the (Z)-isomer is largely inactive. researchgate.net This difference is attributed to the (E)-isomer having a higher binding affinity for its target, cytochrome bc1. Similarly, in a series of triazolylchromanone oxime ethers, the (Z)-isomer of one compound was most potent against Candida albicans, whereas the (E)-isomer of a related compound was most effective against Aspergillus niger. nih.gov The antidepressant drug fluvoxamine, an oxime ether derivative, is pharmacologically active only in its (E)-isomeric form. nih.gov

Given these findings, the stereochemistry of this compound must be considered a crucial determinant of its biological function. The synthesis of aryl alkyl oximes often results in a mixture of E and Z isomers, necessitating either chromatographic separation or the development of stereoselective synthesis routes to isolate the more active form. researchgate.netgoogle.com Any investigation into the biological interactions of this compound would require careful characterization and separation of its isomers to accurately determine their respective contributions to the observed activity. A study on the structurally related (E)-2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl) ethanone oxime specifically focused on the E-isomer, underscoring the importance of stereochemical purity in biological evaluations. nih.gov

Table 2: Differential Biological Activity of E/Z Oxime Isomers

| Compound/Class | Isomer | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyribencarb | E-isomer | Potent antifungal activity (MICs 0.025–0.05 mg kg⁻¹). Higher binding energy to target. | researchgate.net |

| Z-isomer | Significantly lower antifungal activity (MICs > 0.25 mg kg⁻¹). | ||

| 1,2,4-triazol-1-yl chromanone oxime ether (7a) | Z-isomer | Most potent against C. albicans and S. cerevisiae (MIC = 4 and 8 µg/mL). | nih.gov |

| E-isomer | Less active against C. albicans and S. cerevisiae. | ||

| Fluvoxamine | E-isomer | Active as a selective serotonin (B10506) reuptake inhibitor (antidepressant). | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as this compound, interacts with its macromolecular target at an atomic level. technologynetworks.comrowan.edu These in silico methods are crucial in modern drug discovery for predicting binding conformations, estimating binding affinities, and elucidating the molecular basis of a compound's biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. wjarr.com The process involves sampling a large number of possible conformations and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most stable binding mode. researchgate.net For example, docking studies on (E)-4-(3,4-Dichlorophenyl)-containing compounds have been used to predict their binding affinity and interactions within the active sites of their targets. thesciencein.org Similarly, a study on acetone (B3395972) O-((2,5-dichlorophenyl)sulfonyl) oxime used molecular docking to calculate its binding affinity with cholinesterase enzymes, identifying key interactions that stabilize the ligand-protein complex. researchgate.net

Molecular dynamics simulations build upon the static picture provided by docking. MD simulates the movement of atoms in the ligand-receptor complex over time, offering a dynamic view of the binding process and the stability of the interaction. technologynetworks.comnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of water molecules in the active site, and provide a more accurate calculation of binding free energies. rowan.edunih.gov MD simulations performed on other dichlorinated ligands, such as raclopride (B1662589) with the D2 dopamine (B1211576) receptor, have successfully characterized the interaction patterns and motions of the complex, corroborating experimental data. nih.gov Applying these computational approaches to this compound would be invaluable for identifying its potential biological targets, understanding its mechanism of action, and guiding the rational design of more potent and selective derivatives.

Table 3: Application of Molecular Docking in Studies of Related Compounds

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime | Cholinesterase enzymes | Calculated binding affinities of -7.46 kcal/mol (AChE) and -6.70 kcal/mol (BChE). | researchgate.net |

| Indirubin-3′-oxime derivatives | FLT3 Kinase | Predicted tight binding to the ATP binding pocket, surrounded by key residues like Leu616 and Cys828. | nih.gov |

| 1,3,4-Oxadiazole derivatives | GABA-A Receptor (4COF) | Identified compounds with high docking scores and multiple hydrogen bond interactions with active site residues. | wjarr.com |

| Kappa opioid antagonists | κ-receptor | Predicted binding free energies consistent with experimental results and identified key residues (Gln115, Tyr139) for binding. | nih.gov |

Emerging Research Directions and Future Perspectives

Design of Novel Oxime-Based Scaffolds with Enhanced Biological Activity

The design of new therapeutic agents often involves modifying a core chemical structure to enhance biological activity and selectivity. The oxime group is a particularly valuable pharmacophoric feature in this context. nih.gov Unlike its parent ketone, the oxime moiety (C=N-OH) possesses both hydrogen bond acceptor (nitrogen and oxygen atoms) and donor (hydroxyl group) capabilities. nih.gov This dual functionality allows for more complex and potentially stronger interactions with biological receptors compared to the single hydrogen bond acceptor of a carbonyl group. nih.gov

For 1-(3,4-Dichlorophenyl)ethan-1-one oxime, future research could focus on systematic structural modifications to explore a range of biological targets. Introducing or altering substituents on the dichlorophenyl ring could modulate the compound's electronic properties and lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, derivatization of the oxime's hydroxyl group to form oxime ethers is a common strategy that has been shown to impact the anticancer properties of various molecular frameworks. mdpi.com Such modifications could lead to the development of novel scaffolds with enhanced potency and targeted activity. Many oxime derivatives have already been reported to possess therapeutic potential for cancer and neurodegenerative disorders. nih.gov

| Modification Strategy | Targeted Part of Scaffold | Potential Impact | Example Functional Group |

|---|---|---|---|